molecular formula C15H13N3O3 B13996397 2-[(2-Nitrophenanthridin-6-yl)amino]ethanol CAS No. 38147-48-7

2-[(2-Nitrophenanthridin-6-yl)amino]ethanol

Cat. No.: B13996397
CAS No.: 38147-48-7
M. Wt: 283.28 g/mol
InChI Key: PQBZYMLXAHXDFO-UHFFFAOYSA-N
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Description

2-[(2-Nitrophenanthridin-6-yl)amino]ethanol is a chemical compound with the molecular formula C15H13N3O3. It is characterized by the presence of a phenanthridine ring system substituted with a nitro group and an aminoethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Nitrophenanthridin-6-yl)amino]ethanol typically involves the nitration of phenanthridine followed by amination and subsequent reaction with ethanolamine. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Nitrophenanthridin-6-yl)amino]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2-Nitrophenanthridin-6-yl)amino]ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-[(2-Nitrophenanthridin-6-yl)amino]ethanol is not fully understood, but it is believed to interact with biological macromolecules through its aromatic and amino groups. These interactions may involve binding to DNA or proteins, leading to potential therapeutic effects. The nitro group may also play a role in redox reactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Nitrophenanthridin-6-yl)amino]ethanol is unique due to the combination of the nitro, amino, and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other phenanthridine derivatives, making it a valuable compound for research and development .

Properties

CAS No.

38147-48-7

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

2-[(2-nitrophenanthridin-6-yl)amino]ethanol

InChI

InChI=1S/C15H13N3O3/c19-8-7-16-15-12-4-2-1-3-11(12)13-9-10(18(20)21)5-6-14(13)17-15/h1-6,9,19H,7-8H2,(H,16,17)

InChI Key

PQBZYMLXAHXDFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)[N+](=O)[O-])N=C2NCCO

Origin of Product

United States

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